5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid
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Overview
Description
“5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C12H6F4O4 . It has a molecular weight of 290.17 . The compound is related to 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde .
Synthesis Analysis
The synthesis of related compounds involves critical steps such as the displacement of a Cl atom with trimethylamine gas and anion replacement with a triflate counter-ion . Incomplete replacement would hinder radioisotopic incorporation of nucleophilic fluorine-18 and result in diminished radiochemical yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Materials Science and Chemistry
In the realm of materials science and chemistry, furan derivatives, akin to 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid, are investigated for their role in creating new polymers and functional materials. The transformation of biomass-derived furfural into valuable chemicals, such as furan derivatives, demonstrates the potential of these compounds in sustainable material production. These materials find applications in various industries, including pharmaceuticals, agriculture, and manufacturing of consumer goods, highlighting the versatility and importance of furan derivatives in scientific research (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Environmental Science
From an environmental science perspective, compounds like this compound are of interest due to their potential impact on and applications in environmental monitoring and remediation. The study of microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, provides insights into the fate of such compounds in the environment. Understanding the degradation pathways of these chemicals is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Jinxia Liu, Sandra Mejia Avendaño, 2013).
Advanced Functional Materials
Additionally, the chemistry of fluorinated compounds is a significant area of study, with research focusing on their use in the development of new medicines and materials. The unique properties of fluorinated compounds, including their stability and reactivity, make them valuable in creating advanced functional materials with potential applications in drug delivery, imaging, and as catalysts in chemical reactions (W. Gmeiner, 2020).
Mechanism of Action
Target of Action
The primary target of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is β-catenin , a key mediator of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its target, β-catenin, by modulating its activity. Following activation in adult tissues, β-catenin aggregates within the cytoplasm before translocating to the nucleus
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway. This pathway is critical for various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s modulation of β-catenin activity can influence these processes .
Result of Action
The compound’s action on β-catenin and the Wnt/β-catenin signaling pathway can have various molecular and cellular effects. For instance, it can influence cell proliferation and survival, potentially impacting tissue regeneration and repair .
Properties
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-6-3-7(14)10(16)11(9(6)15)19-4-5-1-2-8(20-5)12(17)18/h1-3H,4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIPFSMKGPFVTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=CC(=C2F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.